molecular formula C11H14N4O3 B14200741 2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol CAS No. 832102-54-2

2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol

Cat. No.: B14200741
CAS No.: 832102-54-2
M. Wt: 250.25 g/mol
InChI Key: SUDHYNMZBNIDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol is a complex organic compound with a unique structure that includes a benzimidazole core substituted with a dimethylamino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Dimethylation: The nitro-substituted benzimidazole is then reacted with dimethylamine to introduce the dimethylamino group at the 2-position.

    Ethanol Substitution: Finally, the compound is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and dimethylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: A simpler compound with similar functional groups but lacking the benzimidazole core.

    5-Nitrobenzimidazole: Contains the benzimidazole core and nitro group but lacks the dimethylamino and ethan-1-ol groups.

    2-(Dimethylamino)-5-nitrobenzimidazole: Similar structure but without the ethan-1-ol group.

Uniqueness

2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and dimethylamino groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

832102-54-2

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

2-[2-(dimethylamino)-5-nitrobenzimidazol-1-yl]ethanol

InChI

InChI=1S/C11H14N4O3/c1-13(2)11-12-9-7-8(15(17)18)3-4-10(9)14(11)5-6-16/h3-4,7,16H,5-6H2,1-2H3

InChI Key

SUDHYNMZBNIDBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(N1CCO)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.